

Application Notes and Protocols for In Vitro Evaluation of YIL781 Activity

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Compound of Interest		
Compound Name:	YIL781	
Cat. No.:	B1146448	Get Quote

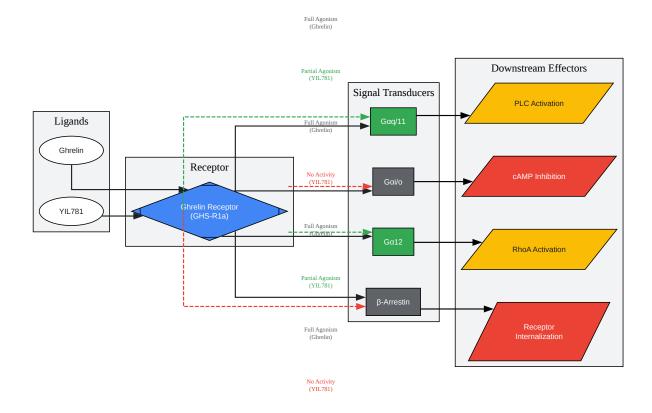
Introduction

YIL781 is a pharmacological tool compound that acts as a biased agonist for the ghrelin receptor (GHS-R1a).[1] It selectively activates the $G\alpha q/11$ and $G\alpha 12$ signaling pathways without stimulating β-arrestin recruitment.[2] This selective activity makes **YIL781** a valuable probe for dissecting the complex signaling cascades initiated by the ghrelin receptor and for investigating the physiological consequences of activating specific downstream pathways. These application notes provide an overview of the in vitro assays used to characterize the activity of **YIL781**, including detailed protocols and data presentation.

Mechanism of Action

The ghrelin receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including G α q/11, G α i/o, and G α 12/13, and can also signal through β -arrestin pathways.[2][3] Ghrelin, the endogenous ligand, activates all of these pathways. In contrast, YIL781 exhibits biased agonism, demonstrating partial agonism specifically for the G α q/11 and G α 12 pathways while acting as a neutral antagonist for β -arrestin recruitment and other G-protein pathways.[2] This biased signaling profile is crucial for understanding its effects on cellular function.





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Caption: YIL781 biased signaling at the ghrelin receptor.

Data Presentation

The following table summarizes the in vitro activity of YIL781 in various functional assays.



Assay Type	Parameter	YIL781 Value	Ghrelin (Reference)	Reference
Gαq/11 Activation				
Gαq BRET Assay	EC50	16 nM	-	
% Efficacy	45%	100%		_
Gα11 BRET Assay	EC50	53 nM	-	
% Efficacy	43%	100%		_
Gα12 Activation			_	
Gα12 BRET Assay	EC50	-	-	
% Efficacy	Partial Agonist	100%		_
β-Arrestin Recruitment			_	
β-Arrestin 1 BRET Assay	Intrinsic Activity	None Detected	EC50 = 12 nM	
β-Arrestin 2 BRET Assay	Intrinsic Activity	None Detected	EC50 = 14 nM	_
Gαi/o Activation				_
Gαi/o BRET Assay	Intrinsic Activity	None Detected	-	
Receptor Binding				-
[125I]ghrelin Displacement	Ki	17 nM	-	
MAPK Signaling				-

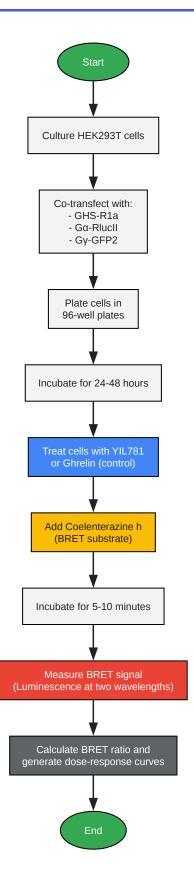


ERK1/2 Phosphorylation	Activity	No direct effect; enables CB2R- mediated activation	Induces phosphorylation
cAMP Production			
Forskolin- induced cAMP	Activity	No direct effect; enables CB2R- mediated inhibition	Decreases cAMP

Experimental Protocols G-Protein Activation Assays (BRET-based)

This protocol is a generalized method for assessing the activation of specific G-protein alpha subunits using Bioluminescence Resonance Energy Transfer (BRET).





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References

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 PMC [pmc.ncbi.nlm.nih.gov]
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